N-(3-bromophenyl)acridin-9-amine
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Overview
Description
N-(3-bromophenyl)acridin-9-amine is a compound belonging to the acridine family, which is known for its diverse biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromophenyl)acridin-9-amine typically involves the reaction of 3-bromoaniline with acridine-9-carboxylic acid under specific conditions. One common method includes the use of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the reaction . The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
N-(3-bromophenyl)acridin-9-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The bromine atom in the 3-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amine derivatives, and various substituted acridine compounds .
Scientific Research Applications
N-(3-bromophenyl)acridin-9-amine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex acridine derivatives.
Biology: Studied for its potential as a DNA intercalator, which can affect DNA replication and transcription processes.
Medicine: Investigated for its anticancer properties due to its ability to intercalate into DNA and inhibit topoisomerase enzymes.
Industry: Utilized in the development of fluorescent dyes and materials for organic electronics.
Mechanism of Action
The mechanism of action of N-(3-bromophenyl)acridin-9-amine primarily involves DNA intercalation. The planar structure of the acridine moiety allows it to insert between DNA base pairs, disrupting the helical structure and interfering with DNA-related processes. This intercalation can inhibit the activity of enzymes such as topoisomerases, which are essential for DNA replication and transcription .
Comparison with Similar Compounds
Similar Compounds
Acridine: The parent compound of N-(3-bromophenyl)acridin-9-amine, known for its wide range of biological activities.
9-aminoacridine: Another acridine derivative with similar DNA intercalating properties.
Proflavine: An acridine derivative used as an antiseptic and known for its DNA-binding properties.
Uniqueness
This compound is unique due to the presence of the bromine atom at the 3-position, which can influence its reactivity and biological activity. This substitution can enhance its ability to interact with specific molecular targets and pathways, making it a valuable compound for research and development .
Properties
Molecular Formula |
C19H13BrN2 |
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Molecular Weight |
349.2 g/mol |
IUPAC Name |
N-(3-bromophenyl)acridin-9-amine |
InChI |
InChI=1S/C19H13BrN2/c20-13-6-5-7-14(12-13)21-19-15-8-1-3-10-17(15)22-18-11-4-2-9-16(18)19/h1-12H,(H,21,22) |
InChI Key |
GECSCZAXMGZROI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC4=CC(=CC=C4)Br |
Origin of Product |
United States |
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